molecular formula C6H8O B8045473 Cis-bicyclo[3.1.0]hexan-3-one

Cis-bicyclo[3.1.0]hexan-3-one

Cat. No.: B8045473
M. Wt: 96.13 g/mol
InChI Key: WQQZKEFUOHKGII-SYDPRGILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-bicyclo[3.1.0]hexan-3-one is a bicyclic organic compound characterized by a unique structure where a three-membered ring is fused to a six-membered ring. This compound is a conformationally constrained bioisostere of cyclohexane, which means it mimics the biological properties of cyclohexane but with a rigid structure that can confer tighter binding to target proteins and better selectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cis-bicyclo[3.1.0]hexan-3-one can be synthesized through various methods. One notable method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of photoredox catalysis and efficient annulation processes can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Cis-bicyclo[3.1.0]hexan-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into other functionalized derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Cis-bicyclo[3.1.0]hexan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-bicyclo[3.1.0]hexan-3-one involves its interaction with molecular targets such as proteins and enzymes. Its rigid structure allows for tighter binding to target proteins, which can enhance selectivity and reduce off-target effects . This compound can act as a bioisostere, mimicking the biological properties of cyclohexane while providing additional stability and resistance to metabolism.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane: A simple six-membered ring compound that prefers the chair conformation.

    Trans-bicyclo[3.1.0]hexane: Another isomer of bicyclo[3.1.0]hexane with a different spatial arrangement.

    Bicyclo[2.1.0]pentane: A related bicyclic compound with a five-membered ring fused to a three-membered ring.

Uniqueness

Cis-bicyclo[3.1.0]hexan-3-one is unique due to its rigid structure, which closely resembles a boat conformation of cyclohexane . This rigidity allows for better binding to target proteins and improved selectivity, making it a valuable compound in drug discovery and other scientific applications.

Properties

IUPAC Name

(1R,5S)-bicyclo[3.1.0]hexan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c7-6-2-4-1-5(4)3-6/h4-5H,1-3H2/t4-,5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQZKEFUOHKGII-SYDPRGILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cis-bicyclo[3.1.0]hexan-3-one
Reactant of Route 2
Reactant of Route 2
Cis-bicyclo[3.1.0]hexan-3-one
Reactant of Route 3
Cis-bicyclo[3.1.0]hexan-3-one
Reactant of Route 4
Cis-bicyclo[3.1.0]hexan-3-one
Reactant of Route 5
Cis-bicyclo[3.1.0]hexan-3-one
Reactant of Route 6
Cis-bicyclo[3.1.0]hexan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.